molecular formula C20H22O5 B12766723 V652Dmr3ST CAS No. 1197288-72-4

V652Dmr3ST

Cat. No.: B12766723
CAS No.: 1197288-72-4
M. Wt: 342.4 g/mol
InChI Key: ORGIEVJOOKKXIL-JXMROGBWSA-N
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Description

V652Dmr3ST, also known as 2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone, is a chalcone derivative. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone and benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvent-free conditions can also be explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcone derivatives. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The compound may also interact with cellular pathways involved in apoptosis, inflammation, and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2’-hydroxy-4’,6’-dimethoxychalcone
  • 4’-methoxy-2’-hydroxychalcone
  • 4’-propoxy-2’-hydroxychalcone

Uniqueness

Compared to similar compounds, 2’-hydroxy-4’,6’-dimethoxy-4-propoxychalcone has unique structural features that enhance its biological activity. The presence of both methoxy and propoxy groups increases its lipophilicity, which can improve its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

1197288-72-4

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H22O5/c1-4-11-25-15-8-5-14(6-9-15)7-10-17(21)20-18(22)12-16(23-2)13-19(20)24-3/h5-10,12-13,22H,4,11H2,1-3H3/b10-7+

InChI Key

ORGIEVJOOKKXIL-JXMROGBWSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O

Origin of Product

United States

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